Methyl 1-aminocyclobutanecarboxylate hydrochloride

Conformational restriction Peptidomimetics Drug design

Procure Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS 92398-47-5) to leverage its unique cyclobutane ring strain (~110 kJ/mol) as a conformational restriction switch for drug candidate optimization. Substitute linear or cyclopropane analogs risk invalidating established synthetic routes in SDHI fungicide development (EC₅₀ as low as 0.03 mg/L vs. R. solani) and HCV NS3/4A protease inhibitor programs. The HCl salt ensures enhanced aqueous solubility. Verify scaffold geometry before purchase.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 92398-47-5
Cat. No. B1388138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-aminocyclobutanecarboxylate hydrochloride
CAS92398-47-5
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H
InChIKeyLLCSDOKIBIMJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Aminocyclobutanecarboxylate Hydrochloride (CAS 92398-47-5): Technical Specifications and Procurement Baseline


Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS 92398-47-5) is a cyclobutane-derived α,α-disubstituted amino acid ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 g/mol . It features a strained cyclobutane ring (ring strain approximately 110 kJ/mol) bearing both a primary amino group and a methyl ester functionality at the 1-position, conferring conformational rigidity and serving as a versatile pharmaceutical intermediate [1]. The hydrochloride salt form enhances water solubility relative to the free base, and the compound is documented as requiring storage away from air due to sensitivity .

Why Methyl 1-Aminocyclobutanecarboxylate Hydrochloride Cannot Be Substituted with Linear or Smaller-Ring Analogs


Substitution with linear amino acid esters (e.g., glycine or β-alanine methyl esters) or smaller-ring cyclopropane analogs (e.g., methyl 1-aminocyclopropanecarboxylate) fundamentally alters the conformational constraints and steric environment imparted by the cyclobutane scaffold [1]. The 1-aminocyclobutanecarboxylic acid scaffold functions as a conformational restriction switch that limits backbone flexibility, which directly impacts target binding geometry and downstream pharmacological outcomes [2]. In succinate dehydrogenase inhibitor development, derivatives built on the 1-aminocyclobutanecarboxylic acid core demonstrated sub-micromolar antifungal activity, with structure-activity relationships critically dependent on the cyclobutane ring size [3]. Procurement decisions that default to linear or smaller-ring alternatives without verifying the scaffold-specific geometry requirements risk invalidating established synthetic routes and compromising the conformational integrity of final drug candidates.

Quantitative Differentiation Evidence for Methyl 1-Aminocyclobutanecarboxylate Hydrochloride vs. Comparator Scaffolds


Ring Strain and Conformational Restriction: Cyclobutane vs. Cyclopropane vs. Linear Amino Acid Esters

The 1-aminocyclobutanecarboxylic acid scaffold provides a specific degree of conformational restriction that differs from both the more rigid cyclopropane ring (higher ring strain, ~115 kJ/mol) and the flexible linear amino acid esters [1]. This intermediate rigidity allows for controlled backbone folding in peptidomimetics and foldamers, where cyclobutane β- and γ-amino acid oligomers adopt predictable secondary structures such as 12-helix conformations [2].

Conformational restriction Peptidomimetics Drug design

Antifungal Activity Benchmarking: 1-Aminocyclobutanecarboxylic Acid Derivative vs. Commercial SDH Inhibitors

Derivatives synthesized from the 1-aminocyclobutanecarboxylic acid scaffold demonstrate in vitro antifungal activity comparable to or exceeding that of established commercial succinate dehydrogenase inhibitors. Compound A21 (a 1-aminocyclobutanecarboxylic acid derivative) exhibited EC₅₀ values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea, which are numerically lower (more potent) than fluxapyroxad against B. cinerea (0.20 mg/L) and substantially lower than boscalid against both pathogens (0.29 mg/L and 0.42 mg/L) [1].

Antifungal SDH inhibitor Crop protection

NMDA Receptor Antagonist Potency: Cyclobutane Amino Acid Derivatives vs. Standard Antagonists

3-Substituted 1-aminocyclobutane-1-carboxylic acids exhibit potent and selective antagonist activity at NMDA receptor sites. In neonatal rat motoneuron preparations, several cyclobutane amino acid derivatives (compounds 4b, 24, 35, and 40) demonstrated NMDA antagonist potency exceeding that of D-AP5 and comparable to CPP [1]. The anticonvulsant activity following intracerebroventricular injection in audiogenic DBA/2 mice generally paralleled the NMDA antagonist activity [1].

NMDA antagonist Neuropharmacology Anticonvulsant

Hydrochloride Salt Form: Solubility and Stability Advantages vs. Free Base

Methyl 1-aminocyclobutanecarboxylate is supplied and utilized as the hydrochloride salt (CAS 92398-47-5) rather than the free base (CAS 215597-35-6), which improves aqueous solubility and provides a stable, crystalline solid form suitable for handling and storage . The free base has a molecular weight of 129.16 g/mol, while the hydrochloride salt weighs 165.62 g/mol and is noted as air-sensitive, requiring storage away from air in tightly closed containers [1].

Salt form Solubility Formulation

Evidence-Backed Application Scenarios for Methyl 1-Aminocyclobutanecarboxylate Hydrochloride Procurement


Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Lead Optimization

Procurement of methyl 1-aminocyclobutanecarboxylate hydrochloride is indicated for research programs focused on developing novel succinate dehydrogenase inhibitor (SDHI) fungicides. The 1-aminocyclobutanecarboxylic acid scaffold has been validated as a conformational restriction switch enabling structural optimization of antifungal candidates [1]. Derivatives of this scaffold have demonstrated in vitro EC₅₀ values as low as 0.03 mg/L against Rhizoctonia solani, outperforming the commercial SDHI boscalid (EC₅₀ = 0.29 mg/L) and matching fluxapyroxad potency on key fungal pathogens [2].

Conformationally Constrained Peptidomimetic and Foldamer Synthesis

This compound serves as a building block for synthesizing conformationally restricted non-proteinogenic amino acids essential for peptidomimetics and foldamer research. The cyclobutane ring provides defined geometric constraints that enable predictable secondary structure formation in β- and γ-peptide oligomers [1]. In peptide stapling applications, cyclobutane-bearing constrained amino acids have been shown to yield geometry-specific stapled peptides with enhanced α-helicity and improved biological activity compared to canonical hydrocarbon-stapled peptides [2].

NMDA Receptor Antagonist Discovery for CNS Drug Development

Research programs investigating excitatory amino acid neurotransmission and NMDA receptor modulation can utilize this compound to access the 1-aminocyclobutanecarboxylic acid pharmacophore. Derivatives of this scaffold have demonstrated potent and selective NMDA receptor antagonist activity in neonatal rat motoneuron preparations, with several compounds exhibiting potency exceeding the standard antagonist D-AP5 and comparable to CPP [1]. The observed anticonvulsant activity in DBA/2 mouse models following intracerebroventricular injection supports further exploration of this scaffold for neurological disorders [1].

HCV NS3 Protease Inhibitor Intermediate Synthesis

Methyl 1-aminocyclobutanecarboxylate hydrochloride is applicable as an intermediate in synthesizing building blocks for hepatitis C virus (HCV) NS3/NS4A serine protease inhibitors. Cyclobutane-containing amino acid derivatives, such as N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-carbamic acid esters, are documented components in the preparation of HCV NS3 protease inhibitors [1]. Patents covering cyclobutane-containing HCV protease inhibitors underscore the industrial relevance of this scaffold in antiviral drug development [2].

Technical Documentation Hub

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